Tert-butyl methanesulfonate

SN1 reactivity Reaction mechanism Carbocation stability

Tert-Butyl methanesulfonate (CAS 16427-41-1) is a sulfonate ester of methanesulfonic acid and tert-butanol, belonging to the broader class of alkyl mesylates. It is characterized as a colorless liquid with a molecular weight of 152.21 g/mol, molecular formula C₅H₁₂O₃S, boiling point 228.7±9.0 °C (predicted), and density 1.098±0.06 g/cm³ (predicted).

Molecular Formula C5H12O3S
Molecular Weight 152.21 g/mol
CAS No. 16427-41-1
Cat. No. B095192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methanesulfonate
CAS16427-41-1
Molecular FormulaC5H12O3S
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OS(=O)(=O)C
InChIInChI=1S/C5H12O3S/c1-5(2,3)8-9(4,6)7/h1-4H3
InChIKeyKWZYUHDFABISCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Methanesulfonate (CAS 16427-41-1): A Tertiary Alkyl Mesylate with Quantifiable Reactivity and Stability Profile for Organic Synthesis and Pharmaceutical Analysis


Tert-Butyl methanesulfonate (CAS 16427-41-1) is a sulfonate ester of methanesulfonic acid and tert-butanol, belonging to the broader class of alkyl mesylates [1]. It is characterized as a colorless liquid with a molecular weight of 152.21 g/mol, molecular formula C₅H₁₂O₃S, boiling point 228.7±9.0 °C (predicted), and density 1.098±0.06 g/cm³ (predicted) [2]. The compound serves as an alkylating reagent where the mesylate group (-OSO₂CH₃) acts as an excellent leaving group due to resonance stabilization of the resulting methanesulfonate anion [3]. Its tertiary carbon center dictates a pronounced SN1 reaction pathway upon heterolytic cleavage, distinguishing it mechanistically from primary alkyl mesylate counterparts [4].

Why Generic Alkyl Mesylates Cannot Replace Tert-Butyl Methanesulfonate in SN1-Dependent and Sterically Demanding Applications


Generic substitution among alkyl methanesulfonates is contraindicated because the alkyl group structure fundamentally governs reaction mechanism, kinetics, and product distribution. Primary alkyl mesylates such as methyl methanesulfonate and ethyl methanesulfonate react predominantly via SN2 pathways, requiring nucleophilic backside attack with stereochemical inversion [1]. In contrast, tert-butyl methanesulfonate follows an SN1 mechanism due to the high stability of the tert-butyl carbocation intermediate, making it suitable for applications where carbocation generation is desired [2]. Furthermore, β-branched mesylates such as isobutyl methanesulfonate exhibit intermediate SN1/SN2 character, while tert-butyl methanesulfonate provides the highest SN1 purity among the C4 methanesulfonate isomers [3]. Attempting to substitute a primary mesylate in an SN1-requiring protocol will result in negligible reaction rates and unproductive elimination pathways, whereas substituting a tertiary mesylate into an SN2-optimized process may yield extensive elimination byproducts [4].

Quantitative Differentiation Evidence: Tert-Butyl Methanesulfonate vs. Primary Alkyl Mesylates and Tert-Butyl Halides


SN1 vs. SN2 Mechanism Partitioning: Tert-Butyl Methanesulfonate Exhibits Exclusively SN1 Reactivity Whereas Methyl and Ethyl Methanesulfonate Follow SN2 Pathways

Tert-butyl methanesulfonate undergoes solvolysis exclusively via an SN1 mechanism, generating the stable tert-butyl carbocation intermediate, whereas primary alkyl methanesulfonates such as methyl methanesulfonate and ethyl methanesulfonate react predominantly via SN2 pathways [1]. The hydrolysis half-life of tertiary methanesulfonates is substantially shorter than that of primary analogs due to the thermodynamic driving force of carbocation formation; the highly substituted methanesulfonates with very high SN1 reactivity have reduced half-lives because of high hydrolysis rates [2]. This mechanistic dichotomy dictates that tert-butyl methanesulfonate is the requisite reagent when carbocation generation is the intended reactive intermediate, and primary mesylates are fundamentally unsuitable for this purpose [3].

SN1 reactivity Reaction mechanism Carbocation stability

Leaving Group Superiority: Mesylate Outperforms Tert-Butyl Halides in Nucleophilic Displacement Reactions Due to Lower Conjugate Acid pKa

The methanesulfonate (mesylate) leaving group is ranked among the top-tier leaving groups in organic synthesis, positioned above bromide and chloride in leaving group ability due to the exceptional resonance stabilization of the methanesulfonate anion [1]. The conjugate acid of the mesylate leaving group is methanesulfonic acid, which has a pKa of approximately -1.9, substantially lower than that of HBr (pKa ≈ -9, but leaving group ability also depends on nucleophile-solvent context) and HCl (pKa ≈ -7), correlating with superior leaving group capacity [2]. In practical terms, sulfonate esters including mesylates exhibit reactivity similar to or better than the more reactive alkyl halides (RI > RBr > RCl) [3]. For tert-butyl substrates specifically, tert-butyl methanesulfonate provides the combined advantage of the tertiary carbocation-forming alkyl group and the superior mesylate leaving group, enabling faster and cleaner substitution compared to tert-butyl bromide or tert-butyl chloride under comparable conditions [4].

Leaving group ability Nucleophilic substitution Sulfonate ester

Regulatory-Grade Characterization: Tert-Butyl Methanesulfonate Supplied with Full Analytical Documentation as Rosuvastatin Impurity Reference Standard

Tert-butyl methanesulfonate is formally designated as Rosuvastatin Impurity 15 and is supplied with detailed characterization data compliant with regulatory guidelines for pharmaceutical analysis [1]. The compound is available with traceability against USP or EP pharmacopeial standards, enabling its use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of rosuvastatin [2]. In contrast, closely related alkyl methanesulfonates such as n-butyl methanesulfonate (CAS 1912-32-9) or isobutyl methanesulfonate are not specifically designated as rosuvastatin impurities and are typically supplied as general-purpose synthetic reagents without the same level of regulatory documentation . The availability of tert-butyl methanesulfonate as a characterized impurity standard with full analytical data packages provides a verifiable procurement advantage for pharmaceutical quality control laboratories.

Pharmaceutical impurity Reference standard Analytical method validation

Optimal Procurement and Application Scenarios for Tert-Butyl Methanesulfonate Based on Verifiable Differentiation Evidence


Electrophilic Tert-Butylation via SN1 Carbocation Generation in Synthetic Organic Chemistry

For synthetic protocols requiring introduction of the tert-butyl group via electrophilic alkylation where a stable tert-butyl carbocation is the reactive intermediate, tert-butyl methanesulfonate is the optimal reagent selection. The compound undergoes exclusive SN1 solvolysis to generate the tert-butyl carbocation, in contrast to primary alkyl mesylates which follow SN2 pathways and fail to produce carbocations under identical conditions [1]. This scenario encompasses Friedel-Crafts type alkylations with electron-rich arenes, alkene functionalization via carbocation addition, and generation of tert-butyl ethers and esters from nucleophilic substrates. The mesylate leaving group provides superior reactivity compared to tert-butyl halides, as sulfonates exhibit reactivity similar to or better than the most reactive alkyl iodides [2].

Nucleophilic Substitution Reactions Requiring a Tertiary Substrate with a Superior Non-Halide Leaving Group

In nucleophilic substitution reactions where a tertiary alkyl electrophile is required but halide-based reagents (tert-butyl bromide or iodide) yield excessive elimination byproducts or insufficient reactivity, tert-butyl methanesulfonate provides a superior alternative. The mesylate leaving group is ranked among the strongest leaving groups in organic synthesis, with leaving ability correlated to the low pKa (≈ -1.9) of methanesulfonic acid and the extensive resonance stabilization of the methanesulfonate anion [3]. In practical applications, sulfonates including mesylates are widely used as leaving groups and exhibit reactivity similar to or better than the more reactive alkyl halides [4]. This scenario is particularly relevant for SN1-dominant substitutions where the tertiary carbocation formation rate-limits the overall transformation and a high-quality leaving group maximizes reaction efficiency.

Pharmaceutical Impurity Reference Standard for Rosuvastatin Analytical Method Development and Quality Control

For pharmaceutical analytical laboratories, CROs, and CDMOs conducting impurity profiling and method validation for rosuvastatin calcium drug substance and drug products, tert-butyl methanesulfonate (designated as Rosuvastatin Impurity 15) is the required reference standard. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards [5]. This enables its direct use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial rosuvastatin production. Generic alkyl methanesulfonates such as n-butyl methanesulfonate are not designated as rosuvastatin impurities and lack the requisite regulatory documentation packages for this application .

High-Purity tert-Butyl Group Transfer in Kilogram-Scale Organic Synthesis

For process chemistry and kilo-lab applications requiring tert-butyl group installation with controlled purity and reproducible performance, tert-butyl methanesulfonate is available at up to kilogram-scale quantities with specified purity (98% minimum) and moisture content (0.5% maximum) [6]. The compound's defined boiling point (228.7±9.0 °C, predicted) and density (1.098±0.06 g/cm³, predicted) provide reproducible physical handling characteristics for scale-up operations [7]. This scenario is particularly applicable to pharmaceutical intermediate synthesis where consistent reagent quality directly impacts process robustness and regulatory compliance in GMP manufacturing environments.

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